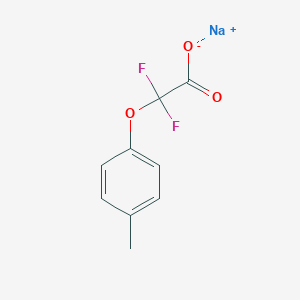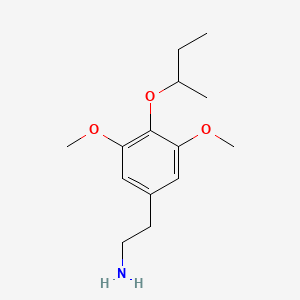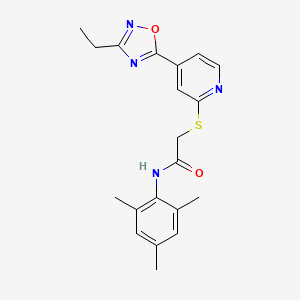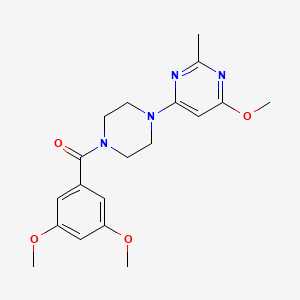
4-(3,3-Difluorocyclobutyl)aniline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,3-Difluorocyclobutyl)aniline hydrochloride is a chemical compound with the CAS Number: 2377035-35-1 . It has a molecular weight of 219.66 . The IUPAC name for this compound is 4-(3,3-difluorocyclobutyl)aniline hydrochloride . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-(3,3-Difluorocyclobutyl)aniline hydrochloride is1S/C10H11F2N.ClH/c11-10(12)5-8(6-10)7-1-3-9(13)4-2-7;/h1-4,8H,5-6,13H2;1H . This code provides a unique representation of the molecular structure. Physical And Chemical Properties Analysis
4-(3,3-Difluorocyclobutyl)aniline hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 219.66 .Aplicaciones Científicas De Investigación
Hydrogen Bond Donor Properties and Drug Design
One notable application is in drug design, where the difluoromethyl group is considered a lipophilic hydrogen bond donor. It may act as a bioisostere for hydroxyl, thiol, or amine groups, aiding in the rational design of drugs. The difluoromethyl group's ability to serve as a hydrogen bond donor, similar to thiophenol, aniline, and amine groups, but not as strongly as hydroxyl groups, has been explored. These properties can influence drug-like characteristics, including hydrogen bonding and lipophilicity, which are crucial for the development of new pharmaceuticals (Zafrani et al., 2017).
Corrosion Inhibition
Another application is in the field of corrosion science, where aniline derivatives have demonstrated efficiency as corrosion inhibitors. For example, certain aniline compounds have been studied for their ability to inhibit the corrosion of mild steel in acidic solutions. These compounds exhibit high inhibition efficiency, which increases with concentration, making them valuable for protecting metals against corrosion (Daoud et al., 2014).
Materials Science
In materials science, aniline derivatives are investigated for their potential in nonlinear optical (NLO) materials. The vibrational analysis and theoretical calculations, including hyperconjugation interactions and HOMO-LUMO energy gap studies, suggest applications in creating materials with specific electronic and optical properties (Revathi et al., 2017).
Synthetic Chemistry
The synthesis of novel compounds, such as meta-bromo- and meta-trifluoromethylanilines, showcases the application of difluorocyclobutyl and related groups in creating new chemical entities. These methods allow for the development of compounds with challenging substitution patterns, contributing to the diversity of synthetic organic chemistry (Staudt et al., 2022).
Antimicrobial Research
Moreover, aniline-containing hydroxamic acids have been synthesized and evaluated as anti-virulence agents against Helicobacter pylori, suggesting their potential in treating infections. These compounds exhibit significant urease inhibition, highlighting their relevance in medical research aimed at combating bacterial diseases (Liu et al., 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
4-(3,3-difluorocyclobutyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-10(12)5-8(6-10)7-1-3-9(13)4-2-7;/h1-4,8H,5-6,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKVQZGACCAGLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C2=CC=C(C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3-Difluorocyclobutyl)aniline;hydrochloride | |
CAS RN |
2377035-35-1 |
Source


|
| Record name | 4-(3,3-difluorocyclobutyl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(pyrazolo[1,5-a]pyridin-5-yl)cinnamamide](/img/structure/B2681258.png)
![lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate](/img/no-structure.png)
![2-Chloro-N-[[2-(1-methylpyrazol-4-yl)oxolan-2-yl]methyl]propanamide](/img/structure/B2681260.png)
![(E)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)but-2-enamide](/img/structure/B2681261.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2681264.png)



![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2681271.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2681272.png)

